molecular formula C19H14F3NO B2927778 2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)-aniline CAS No. 340018-76-0

2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)-aniline

Cat. No.: B2927778
CAS No.: 340018-76-0
M. Wt: 329.322
InChI Key: GVGAERRTKFYAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-([1,1’-Biphenyl]-2-yloxy)-5-(trifluoromethyl)-aniline is an organic compound characterized by the presence of a biphenyl group, an aniline moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-2-yloxy)-5-(trifluoromethyl)-aniline typically involves the following steps:

    Formation of the Biphenyl Ether: The initial step involves the formation of the biphenyl ether through a nucleophilic aromatic substitution reaction. This can be achieved by reacting 2-bromobiphenyl with sodium phenoxide under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction. This can be accomplished using reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.

    Amination: The final step involves the introduction of the aniline moiety through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with aniline under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-2-yloxy)-5-(trifluoromethyl)-aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for bromination.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-([1,1’-Biphenyl]-2-yloxy)-5-(trifluoromethyl)-aniline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features and chemical properties.

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-2-yloxy)-5-(trifluoromethyl)-aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the disruption of cellular processes and the induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-([1,1’-Biphenyl]-2-yloxy)-4-(trifluoromethyl)-aniline
  • 2-([1,1’-Biphenyl]-2-yloxy)-6-(trifluoromethyl)-aniline
  • 2-([1,1’-Biphenyl]-2-yloxy)-5-(difluoromethyl)-aniline

Uniqueness

2-([1,1’-Biphenyl]-2-yloxy)-5-(trifluoromethyl)-aniline is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group at the 5-position enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

2-(2-phenylphenoxy)-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO/c20-19(21,22)14-10-11-18(16(23)12-14)24-17-9-5-4-8-15(17)13-6-2-1-3-7-13/h1-12H,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGAERRTKFYAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OC3=C(C=C(C=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.